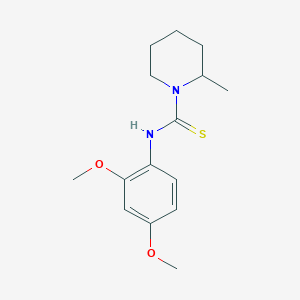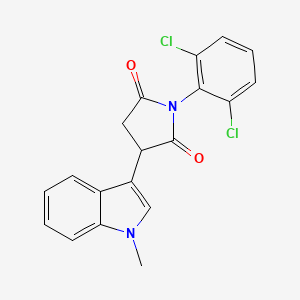![molecular formula C18H15ClN2O2S B4136392 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4136392.png)
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Overview
Description
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTAP has been shown to have promising effects in the treatment of various diseases, including cancer and inflammation. In
Mechanism of Action
The exact mechanism of action of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood, but it is believed to act as a modulator of various cellular pathways. In a study published in the Journal of Biological Chemistry, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was also found to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to induce apoptosis, or programmed cell death, in cancer cells. The compound was also found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In a study published in the European Journal of Pharmacology, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to reduce the levels of inflammatory cytokines in mice, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is its potential as a multi-targeted agent, as it has been shown to modulate various cellular pathways. This makes it a promising compound for the treatment of diseases with complex pathologies, such as cancer and inflammation. However, one limitation of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate. One area of interest is the development of analogs of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate and its potential interactions with other cellular pathways.
Scientific Research Applications
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. The compound was also shown to have anti-inflammatory effects in a study published in the European Journal of Pharmacology, where it was found to reduce the levels of inflammatory cytokines in mice.
properties
IUPAC Name |
[4-[2-(5-chloro-2-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-3-6-14(19)9-16(11)20-18-21-17(10-24-18)13-4-7-15(8-5-13)23-12(2)22/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPPWKOYAFERDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(5-Chloro-2-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-adamantyl)-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4136318.png)
![ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}propanoyl)amino]benzoate](/img/structure/B4136346.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4136351.png)
![2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4136359.png)
![N-(3-chlorophenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4136361.png)
![1-(3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4136367.png)
![2-{2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B4136380.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136385.png)



![2-[(2-furylmethyl)amino]-N-methyl-5-nitro-N-phenylbenzamide](/img/structure/B4136399.png)